Cas no 18311-26-7 (2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol)

2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol 化学的及び物理的性質
名前と識別子
-
- 2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol
- METHYL-6-O-TRIPHENYLMETHYL-ALPHA-D-GLUCOPYRANOSIDE
- F1206-0017
- Methyl 6-O-tritylhexopyranoside
- Methyl-6-O-trityl-alpha-D-glucopyranoside
- DTXSID00287470
- 1174328-32-5
- METHYL-6-O-TRIPHENYLMETHYL-BETA-D-GALACTOPYRANOSIDE
- SR-01000010773-1
- NSC170178
- FT-0672294
- NSC-170178
- SR-01000010773
- A880846
- 2-methoxy-6-((trityloxy)methyl)tetrahydro-2H-pyran-3,4,5-triol
- AKOS005622840
- 2-methoxy-6-[(triphenylmethoxy)methyl]-2H-3,4,5,6-tetrahydropyran-3,4,5-triol
- .alpha.-Methyl 6-O-tritylmannoside
- Methyl 6-O-tritylhexopyranoside #
- CCG-358107
- 35780-80-4
- WYAMNJUPQNEGOI-UHFFFAOYSA-N
- ST011916
- 35920-83-3
- 18311-26-7
-
- インチ: InChI=1S/C26H28O6/c1-30-25-24(29)23(28)22(27)21(32-25)17-31-26(18-11-5-2-6-12-18,19-13-7-3-8-14-19)20-15-9-4-10-16-20/h2-16,21-25,27-29H,17H2,1H3
- InChIKey: WYAMNJUPQNEGOI-UHFFFAOYSA-N
- ほほえんだ: COC1OC(COC(C2=CC=CC=C2)(C2=CC=CC=C2)C2=CC=CC=C2)C(O)C(O)C1O
計算された属性
- せいみつぶんしりょう: 436.18900
- どういたいしつりょう: 436.189
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 32
- 回転可能化学結合数: 7
- 複雑さ: 507
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 5
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 88.4A^2
- 疎水性パラメータ計算基準値(XlogP): 2.6
じっけんとくせい
- 密度みつど: 1.3
- ふってん: 593.3°Cat760mmHg
- フラッシュポイント: 312.6°C
- 屈折率: 1.641
- PSA: 88.38000
- LogP: 2.44910
2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A119001498-10g |
Methyl 6-O-(triphenylmethyl)-α-D-Glucopyranoside |
18311-26-7 | 97% | 10g |
$750.00 | 2023-09-02 | |
Ambeed | A395544-1g |
Methyl 6-O-(triphenylmethyl)-α-D-Glucopyranoside |
18311-26-7 | 97% | 1g |
$239.0 | 2024-04-22 | |
A2B Chem LLC | AA98810-5g |
α-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)- |
18311-26-7 | Min. 98% [1H-NMR] | 5g |
$512.00 | 2024-04-20 | |
Crysdot LLC | CD70001852-1g |
Methyl 6-O-(triphenylmethyl)-α-D-Glucopyranoside |
18311-26-7 | 97% | 1g |
$450 | 2024-07-18 | |
Alichem | A119001498-5g |
Methyl 6-O-(triphenylmethyl)-α-D-Glucopyranoside |
18311-26-7 | 97% | 5g |
$463.50 | 2023-09-02 | |
A2B Chem LLC | AA98810-2g |
α-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)- |
18311-26-7 | Min. 98% [1H-NMR] | 2g |
$312.00 | 2024-04-20 | |
A2B Chem LLC | AA98810-1g |
α-D-Glucopyranoside, methyl 6-O-(triphenylmethyl)- |
18311-26-7 | Min. 98% [1H-NMR] | 1g |
$230.00 | 2024-04-20 |
2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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6. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triolに関する追加情報
Recent Advances in the Study of 2-Methoxy-6-(trityloxymethyl)oxane-3,4,5-triol (CAS: 18311-26-7)
The compound 2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol (CAS: 18311-26-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This carbohydrate derivative, characterized by its unique trityl-protected hydroxymethyl group and methoxy substitution, serves as a crucial intermediate in the synthesis of complex glycoconjugates and bioactive molecules. Recent studies have focused on its role in glycosylation reactions, its utility in protecting group strategies, and its emerging biological activities.
A 2023 study published in the Journal of Organic Chemistry demonstrated the compound's effectiveness as a glycosyl donor in stereoselective glycosylation reactions. The research team utilized 18311-26-7 as a key building block for the synthesis of rare sugar derivatives, achieving excellent yields (85-92%) and high stereoselectivity (α:β ratio > 9:1). The trityl group was found to provide optimal protection while allowing for subsequent deprotection under mild acidic conditions, making this compound particularly valuable for multi-step synthetic routes.
In the realm of medicinal chemistry, a recent breakthrough published in Bioorganic & Medicinal Chemistry Letters (2024) revealed that derivatives of 2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol exhibit promising inhibitory activity against certain glycosidases. The study identified structural modifications that enhanced binding affinity to target enzymes while maintaining metabolic stability. These findings open new avenues for developing novel glycosidase inhibitors with potential applications in diabetes treatment and antiviral therapy.
From a process chemistry perspective, researchers at several pharmaceutical companies have reported improved synthetic routes to 18311-26-7 that address previous challenges with scalability and purity. A 2024 patent application describes a continuous flow chemistry approach that reduces reaction times from 48 hours to just 6 hours while maintaining >99% purity. This advancement could significantly impact the commercial availability of this important synthetic intermediate.
Ongoing research is exploring the compound's potential in targeted drug delivery systems. Preliminary results suggest that the trityloxymethyl group can serve as an effective linker for conjugation to various therapeutic payloads, with the added benefit of controlled release properties under physiological conditions. These developments position 2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol as a versatile tool in the design of next-generation bioconjugates.
As the scientific community continues to investigate this compound, future research directions likely include: optimization of its synthetic accessibility, exploration of its biological activities beyond glycosidase inhibition, and development of novel derivatives with enhanced pharmacological properties. The compound's unique structural features and demonstrated utility in multiple applications ensure its continued relevance in chemical biology and pharmaceutical research.
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